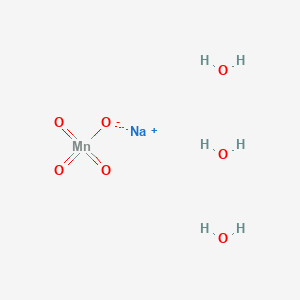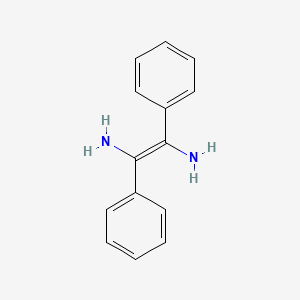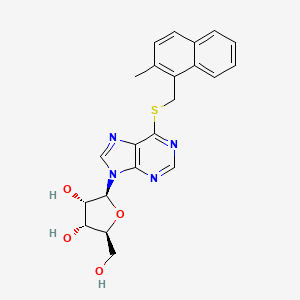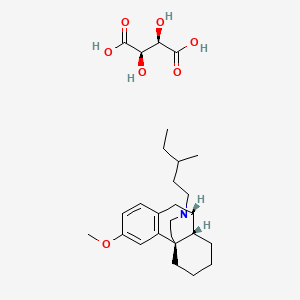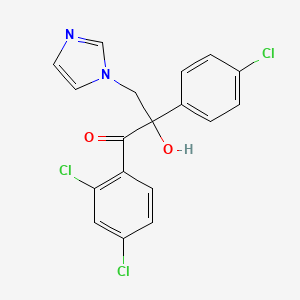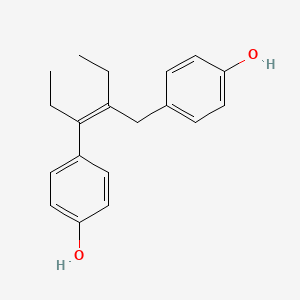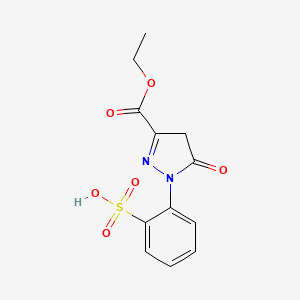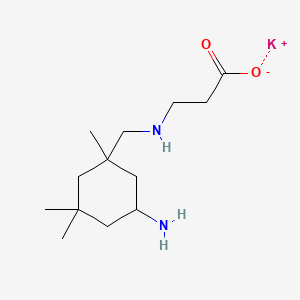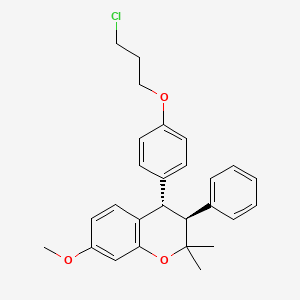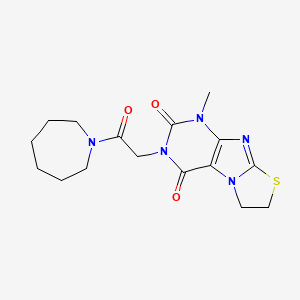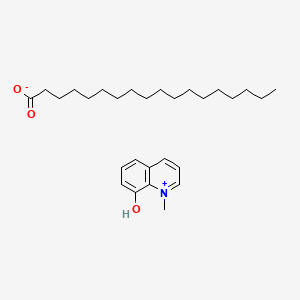
Quinolinium, 8-hydroxy-1-methyl-, stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 8-hydroxy-1-methyl-, stearate is a chemical compound with the molecular formula C10-H10-N-O.C18-H35-O2 and a molecular weight of 443.74 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolinium compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
The synthesis of Quinolinium, 8-hydroxy-1-methyl-, stearate typically involves the reaction of 8-hydroxyquinoline with stearic acid. The process can be carried out under various conditions, including heating and the use of catalysts. One common method involves heating an equimolar mixture of 8-hydroxyquinoline and stearic acid in the presence of a suitable catalyst . Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis or the use of ionic liquids to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Quinolinium, 8-hydroxy-1-methyl-, stearate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinolinium, 8-hydroxy-1-methyl-, stearate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its antimicrobial properties make it useful in the study of bacterial and fungal infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, stearate involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Quinolinium, 8-hydroxy-1-methyl-, stearate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Chloroquine: A well-known antimalarial drug.
Ciprofloxacin: A broad-spectrum antibiotic. What sets this compound apart is its unique combination of a quinoline core with a stearate group, which enhances its lipophilicity and potentially its biological activity
Properties
CAS No. |
103674-14-2 |
|---|---|
Molecular Formula |
C28H45NO3 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-8-ol;octadecanoate |
InChI |
InChI=1S/C18H36O2.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2-17H2,1H3,(H,19,20);2-7H,1H3 |
InChI Key |
SFNMAJNSLWEPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


